ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is a chemical compound with the molecular weight of 315.31 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
This compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate has been a subject of various synthetic and structural studies due to its potential in creating complex molecules and derivatives. For instance, the synthesis of thiazole-5-carboxylate esters through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate demonstrates the compound's utility in creating thiazole derivatives under specific conditions, with moderate yields observed (Fong et al., 2004). Additionally, the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate highlights the compound's non-planar molecular structure, stabilized by intra- and inter-molecular hydrogen bonds, providing insights into its potential for further chemical modifications (DyaveGowda et al., 2002).
Diverse Heterocyclic Synthesis
Research has demonstrated the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, as a precursor for synthesizing a wide range of trifluoromethyl heterocycles. This includes the creation of oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, showcasing the compound's role in diversifying heterocyclic synthesis through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Molecular Docking and Glucosidase Inhibition
The compound and its derivatives have also been investigated for their biological activities. For example, molecular docking and glucosidase inhibition studies of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates revealed significant inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in the development of treatments for diseases related to enzyme dysfunction (Babar et al., 2017).
Synthetic Pathways and Derivatives
The diverse synthetic pathways involving ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate and its analogs facilitate the creation of various biologically active molecules. This includes the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, which are achieved through reactions with substituted benzaldehydes, leading to compounds with potential pharmacological applications (Tverdokhlebov et al., 2005).
Future Directions
Thiazoles have been the subject of extensive research due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives, as well as the exploration of their potential applications in various fields such as medicine and proteomics research .
properties
IUPAC Name |
ethyl 2-[2-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O3S/c1-2-28-12(26)7-10-8-29-15(20-10)21-14(27)13-22-24-25(23-13)11-5-3-9(4-6-11)16(17,18)19/h3-6,8H,2,7H2,1H3,(H,20,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNCGHHSKQTCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate |
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